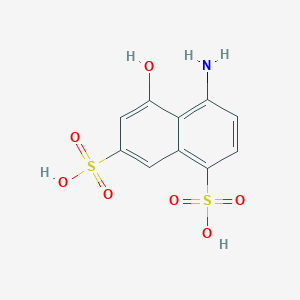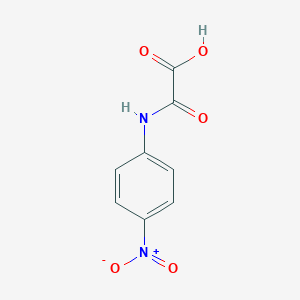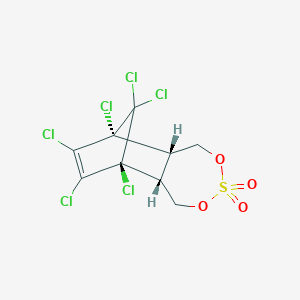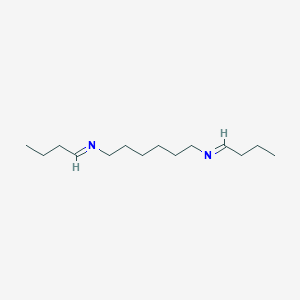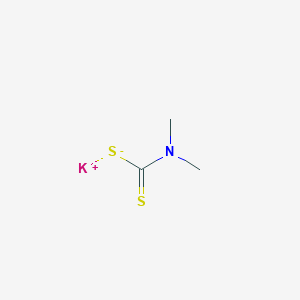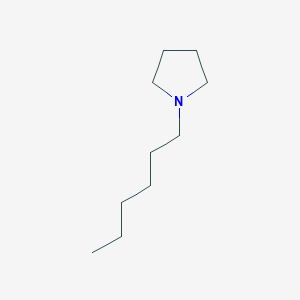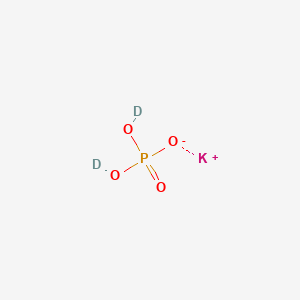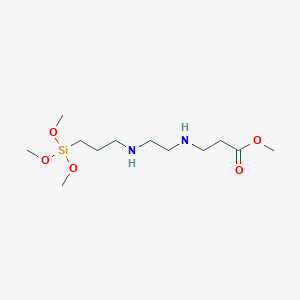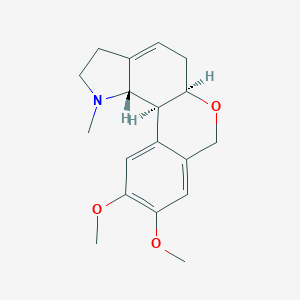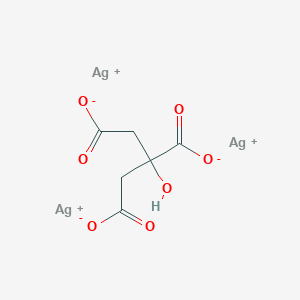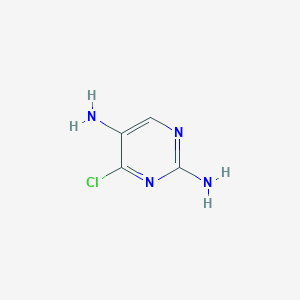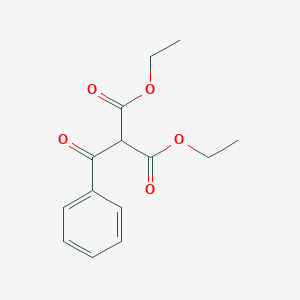
2-Benzoylmalonate de diéthyle
Vue d'ensemble
Description
Diethyl 2-benzoylmalonate is an organic compound with the molecular formula C14H16O5. It is a derivative of malonic acid, where two ethyl groups are attached to the malonate moiety, and a benzoyl group is attached to the second carbon of the malonate. This compound is used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
Diethyl 2-benzoylmalonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Diethyl 2-benzoylmalonate is a chemical compound with the molecular formula C14H16O5 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in organic synthesis . It is involved in the formation of ethoxymagnesiummalonic ester, which is then used in the preparation of mixed benzoic-carbonic anhydride . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known to be used in the synthesis of macrocyclic ligands
Result of Action
It is known to be used in the synthesis of other compounds
Action Environment
It is known that the compound should be stored in a sealed container at room temperature , suggesting that exposure to air and moisture may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-benzoylmalonate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with benzoyl chloride in the presence of a base such as sodium methoxide or sodium hydride. The reaction typically proceeds as follows:
-
Preparation of Ethoxymagnesiummalonic Ester:
- Magnesium turnings are reacted with absolute alcohol and carbon tetrachloride to form ethoxymagnesiummalonic ester.
- The reaction mixture is then treated with diethyl malonate and absolute alcohol.
-
Formation of Mixed Benzoic-Carbonic Anhydride:
- Benzoic acid and triethylamine are dissolved in dry toluene and cooled below 0°C.
- Ethyl chlorocarbonate is added to form the mixed anhydride.
-
Final Synthesis of Diethyl 2-benzoylmalonate:
- The ethereal solution of ethoxymagnesiummalonic ester is added to the mixed anhydride with stirring at low temperatures.
- The mixture is allowed to stand overnight and then treated with sulfuric acid to obtain the final product .
Industrial Production Methods: Industrial production of diethyl 2-benzoylmalonate follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-benzoylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the benzoyl or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium hydride facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted malonates depending on the reagents used.
Comparaison Avec Des Composés Similaires
Diethyl benzylmalonate: Similar structure but with a benzyl group instead of a benzoyl group.
Diethyl malonate: Lacks the benzoyl group, making it less reactive in certain reactions.
Uniqueness: Diethyl 2-benzoylmalonate is unique due to the presence of both benzoyl and malonate groups, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry .
Propriétés
IUPAC Name |
diethyl 2-benzoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQBATDJIKIMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341016 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-97-4 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



